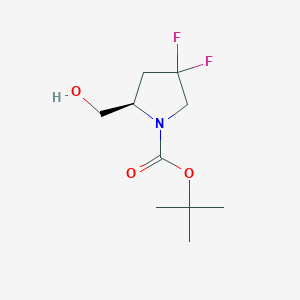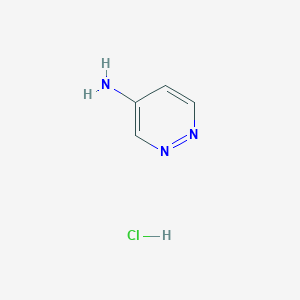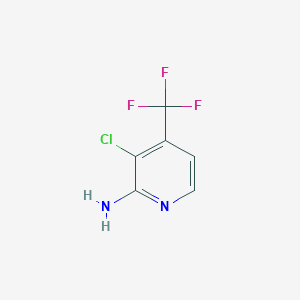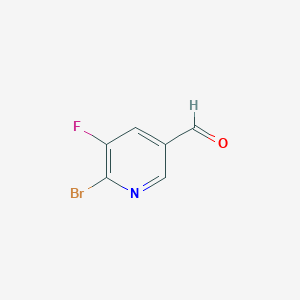
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride
Vue d'ensemble
Description
“2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride” is a chemical compound with the CAS number 1426291-06-6 . It has a molecular weight of 239.66 and a molecular formula of C9H10ClN5O .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C9H10ClN5O . This suggests that it contains nine carbon atoms, ten hydrogen atoms, one chlorine atom, five nitrogen atoms, and one oxygen atom.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 239.66 . Unfortunately, other specific properties like boiling point and storage conditions were not available in the search results .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Synthesis and Biological Activities : Azetidinone derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a study focused on synthesizing azetidin-2-one derivatives containing pyrazoline and evaluating their antimicrobial efficacy. These compounds demonstrated significant antibacterial and antifungal activities, highlighting the potential of azetidinone derivatives in developing new antimicrobial agents (Shailesh H. Shah, Patel, 2012).
Antitubercular and Antimicrobial Potential : Research aimed at synthesizing novel heterocyclic molecules, where azetidinone, oxadiazole, and pyrazine moieties are present in one framework, has shown promise in antimicrobial and particularly antitubercular applications. Such compounds, derived from pyrazinoic acid, a known antitubercular agent, exhibited good antibacterial, antifungal, and antitubercular activities, suggesting their potential in tuberculosis therapy (R. Das, D. Mehta, 2020).
Chemical Reactivity and Synthesis
- Chemical Reactivity and Molecular Docking : Studies on oxadiazole derivatives, including those related to pyrazine, have conducted detailed analyses involving density functional theory calculations, molecular dynamics simulations, and molecular docking procedures. These studies aim to understand the reactivity, stability, and biological activity potential of these compounds, laying the groundwork for future pharmaceutical applications. Notably, the anti-TB activity of certain compounds against Mycobacterium tuberculosis indicates the potential utility of these derivatives in developing new antitubercular drugs (Abdul-Malek S. Al-Tamimi et al., 2018).
Molecular Modifications and Biological Effects
- Molecular Modifications : Efforts in synthesizing new derivatives involve various molecular modifications to enhance biological activities. These modifications include the incorporation of different heterocyclic fragments, aiming to increase interaction with biological targets and influence the formation of specific types of activity. Such research underscores the importance of structural diversity in developing compounds with potential antimicrobial and antitubercular properties (S. Fedotov et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
5-(azetidin-3-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O.ClH/c1-2-12-7(5-10-1)8-13-9(15-14-8)6-3-11-4-6;/h1-2,5-6,11H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVLNGGPVFFLLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=NC=CN=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Propan-2-yl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1379002.png)
![2-[3-(benzenesulfonylmethyl)-5-[2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]acetaldehyde](/img/structure/B1379003.png)
